molecular formula C11H9Cl2N3O2 B2855599 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891138-11-7

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2855599
CAS No.: 891138-11-7
M. Wt: 286.11
InChI Key: ZYNPSRVFCDAQEK-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole Research

The 1,3,4-oxadiazole heterocycle has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early synthetic efforts by Tiemann and Krüger in 1884 laid the groundwork for understanding its structural versatility. By the mid-20th century, researchers recognized the bioisosteric potential of 1,3,4-oxadiazole, which mimics ester and amide functionalities while offering superior metabolic stability. The development of oxolamine in the 1960s as a cough suppressant marked the first therapeutic application of a 1,2,4-oxadiazole derivative, catalyzing interest in related structures like 1,3,4-oxadiazoles. Over the past two decades, advancements in combinatorial chemistry and structure-activity relationship (SAR) studies have enabled precise modifications to the 1,3,4-oxadiazole scaffold, leading to derivatives with targeted biological activities.

The incorporation of halogenated aromatic systems, such as the 2,5-dichlorophenyl group in N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide, emerged as a strategic innovation in the 2010s. Chlorine atoms enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and receptor binding. This structural motif aligns with broader trends in antimicrobial and anticancer drug design, where halogenation is used to optimize pharmacokinetic profiles.

Significance in Medicinal Chemistry Research

This compound exemplifies the convergence of rational drug design and heterocyclic chemistry. The 1,3,4-oxadiazole core contributes to its bioactivity through multiple mechanisms:

  • Hydrogen Bonding : The nitrogen and oxygen atoms facilitate interactions with enzymatic active sites, as demonstrated in histone deacetylase (HDAC) inhibition studies.
  • Aromatic Stacking : The dichlorophenyl group engages in π-π interactions with hydrophobic pockets of target proteins, enhancing binding affinity.
  • Metabolic Stability : Replacement of labile ester groups with the oxadiazole ring reduces susceptibility to hydrolysis, prolonging half-life.

Recent investigations highlight its potential against multidrug-resistant pathogens and protozoal infections. For instance, structurally analogous 1,3,4-oxadiazoles exhibit MIC values as low as 125 μg/mL against Acinetobacter baumannii, a critical WHO-priority pathogen. Additionally, derivatives targeting Leishmania infantum demonstrate selective toxicity indices exceeding 60:1 compared to host cells. These properties position this compound as a template for developing broad-spectrum therapeutic agents.

Research Objectives and Rationale

The primary objectives of current research on this compound include:

  • Mechanistic Elucidation : Mapping its interactions with bacterial efflux pumps and eukaryotic enzymes like CYP51, which is vital for ergosterol synthesis in pathogens.
  • SAR Optimization : Systematic modification of the propanamide side chain to enhance selectivity for cancer cell lines over healthy fibroblasts.
  • Bioavailability Enhancement : Addressing solubility limitations through prodrug strategies or nanoparticle formulations without compromising antimicrobial potency.

This compound’s rationale stems from the urgent need for novel antimicrobials amid rising antibiotic resistance. The dichlorophenyl moiety’s efficacy against Gram-negative bacteria, combined with the oxadiazole ring’s low cytotoxicity, offers a unique therapeutic window. Furthermore, its modular synthesis allows rapid generation of analogues for high-throughput screening against emerging targets.

Current State of Literature on 1,3,4-Oxadiazole Derivatives

Recent literature underscores the dominance of 1,3,4-oxadiazoles in preclinical drug discovery. A 2019 review cataloged over 120 derivatives with activities spanning anticancer, antiviral, and antiparasitic applications. Notable advancements include:

Derivative Structure Biological Activity Key Finding Reference
5-(4-Methoxyphenyl)-1,3,4-oxadiazole Anti-Acinetobacter baumannii MIC = 500 μg/mL; MBC = 125 μg/mL
3-Cyclohexyl-1,2,4-oxadiazole Antileishmanial Selectivity index = 61.7 vs. macrophages
N-Propargyl-1,3,4-oxadiazole HDAC inhibition 90% HDAC-1 inhibition at 20 nM

These studies reveal consistent structure-activity trends:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF~3~) at the phenyl ring enhance antibacterial and antiparasitic potency.
  • Alkyl Side Chains improve metabolic stability but may reduce solubility, necessitating formulation adjustments.
  • Heteroaromatic Substituents (e.g., pyridine, triazole) broaden target selectivity, particularly in kinase inhibition.

Despite these advances, gaps persist in understanding the pharmacokinetics of halogenated 1,3,4-oxadiazoles. This compound remains understudied in in vivo models, with most data limited to in vitro assays. Future research must prioritize in silico ADMET predictions and scaffold hybridization to address these limitations.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-9(17)14-11-16-15-10(18-11)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPSRVFCDAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with propionic anhydride under reflux conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxadiazole ring into other functional groups.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxadiazole derivatives with altered ring structures.

    Substitution: Substituted oxadiazole derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide has been tested against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, it has shown effectiveness against breast and colon cancer cell lines by promoting cell cycle arrest and apoptosis .

Material Science

Polymeric Applications
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved flame retardancy and mechanical strength .

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Flame RetardancyImproved

Agricultural Research

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. Field studies indicate that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects . This suggests its role in integrated pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Polymer Development

In another research project focused on material science, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited significantly higher thermal degradation temperatures compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The dichlorophenyl group in the target compound introduces strong electron-withdrawing effects and higher lipophilicity (Cl atoms: LogP ~2.7) compared to the methylphenyl/dimethylphenyl groups in 7c–7f (LogP ~2.1–2.4) . This may enhance membrane permeability but reduce aqueous solubility.

Thermal Stability :

  • Melting points for 7c–7f (134–178°C) correlate with their crystallinity and intermolecular interactions. The absence of a sulfanyl group in the target compound likely reduces such interactions, though experimental data is lacking.

Implications for Pharmacological Activity

However, the absence of a thiazole-sulfanyl moiety may limit its binding versatility compared to 7c–7f.

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group and a propanamide moiety. The molecular formula is C10H8Cl2N3OC_{10}H_{8}Cl_{2}N_{3}O, and it exhibits unique chemical properties that influence its biological activity.

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the compound may help in managing blood sugar levels post-meal.
  • Cell Signaling Pathways : It influences cellular signaling pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through dose-dependent mechanisms .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis and cell cycle arrest
U-937 (Monocytic Leukemia)0.75Inhibits proliferation
PANC-1 (Pancreatic Cancer)2.41Disrupts DNA duplication processes

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluating the cytotoxic effects of several oxadiazole derivatives found that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
  • Inhibition of Enzymatic Activity : Another research highlighted the compound's ability to inhibit α-glucosidase significantly at concentrations below 10 µM, indicating its potential as an antidiabetic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics with minimal toxicity observed in preliminary studies. The compound's low toxicity profile enhances its attractiveness as a lead candidate for drug development .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks to verify the oxadiazole ring (C=N stretching at ~1600 cm⁻¹ in IR) and propanamide moiety (amide carbonyl at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles and dihedral angles to confirm the planar oxadiazole ring and spatial arrangement of the dichlorophenyl group. For example, analogous oxadiazole derivatives show C–Cl bond lengths of ~1.73 Å and C–N–C angles of ~112° .
  • Mass spectrometry : Validate molecular weight via HRMS (e.g., [M+H]⁺ peaks with <2 ppm error) .

How can researchers design experiments to elucidate the biological mechanism of action of this compound?

Q. Advanced Research Focus

  • Target identification : Use computational docking (e.g., UCSF Chimera ) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate via competitive binding assays (e.g., fluorescence polarization).
  • Pathway analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., NF-κB or MAPK) .
  • Functional assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., urease or protease) and correlate with structural analogs to establish SAR .

How should contradictory bioactivity data across studies be analyzed and resolved?

Advanced Research Focus
Contradictions may arise from variations in substituent effects, assay conditions, or cell line specificity. For example:

  • Structural analogs : Compare activity of dichlorophenyl vs. trimethoxyphenyl derivatives; electron-withdrawing Cl groups may enhance membrane permeability but reduce solubility .
  • Assay optimization : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin for anticancer studies) .
  • Data normalization : Use metrics like % inhibition relative to vehicle controls and apply statistical corrections (e.g., Bonferroni) for multi-experiment comparisons .

What computational strategies are recommended for modeling the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use UCSF Chimera or AutoDock Vina to simulate binding poses in protein active sites (e.g., COX-2 PDB: 5IKT). Focus on hydrogen bonding with oxadiazole N atoms and hydrophobic interactions with dichlorophenyl groups.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
  • QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond donors to predict activity across analogs .

What strategies can improve the pharmacokinetic profile of this compound for in vivo studies?

Q. Advanced Research Focus

  • Solubility enhancement : Introduce hydrophilic substituents (e.g., sulfonyl groups) or formulate as nanoparticles .
  • Metabolic stability : Replace labile esters with amides or fluorinate aromatic rings to reduce CYP450-mediated degradation .
  • Bioavailability testing : Conduct pharmacokinetic studies in rodent models to measure Cmax, Tmax, and AUC after oral/intravenous administration .

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